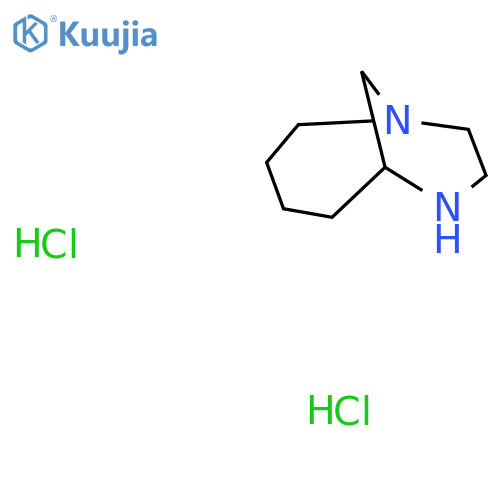Cas no 2228571-08-0 (1,7-diazabicyclo4.3.1decane dihydrochloride)

2228571-08-0 structure
商品名:1,7-diazabicyclo4.3.1decane dihydrochloride
1,7-diazabicyclo4.3.1decane dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 1,7-diazabicyclo[4.3.1]decane dihydrochloride
- 1,7-diazabicyclo[4.3.1]decane;dihydrochloride
- starbld0010480
- EN300-1724077
- 2228571-08-0
- Z3268388583
- 1,7-diazabicyclo4.3.1decane dihydrochloride
-
- インチ: 1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-8(3-1)7-10;;/h8-9H,1-7H2;2*1H
- InChIKey: IPNGLGKLKZXRTM-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N12CCNC(CCCC1)C2
計算された属性
- せいみつぶんしりょう: 212.0847040g/mol
- どういたいしつりょう: 212.0847040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
1,7-diazabicyclo4.3.1decane dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1724077-2.5g |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 2.5g |
$2043.0 | 2023-09-20 | |
| Enamine | EN300-1724077-10.0g |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 10.0g |
$4483.0 | 2023-07-07 | |
| Aaron | AR01FKJI-250mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 250mg |
$735.00 | 2025-02-11 | |
| Enamine | EN300-1724077-1g |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 1g |
$1043.0 | 2023-09-20 | |
| A2B Chem LLC | AY04978-50mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 50mg |
$291.00 | 2024-04-20 | |
| Aaron | AR01FKJI-500mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 500mg |
$1143.00 | 2025-02-11 | |
| Aaron | AR01FKJI-100mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 100mg |
$523.00 | 2025-02-11 | |
| A2B Chem LLC | AY04978-100mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 100mg |
$417.00 | 2024-04-20 | |
| A2B Chem LLC | AY04978-250mg |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 250mg |
$579.00 | 2024-04-20 | |
| A2B Chem LLC | AY04978-1g |
1,7-diazabicyclo[4.3.1]decane dihydrochloride |
2228571-08-0 | 95% | 1g |
$1133.00 | 2024-04-20 |
1,7-diazabicyclo4.3.1decane dihydrochloride 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
2228571-08-0 (1,7-diazabicyclo4.3.1decane dihydrochloride) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
